REACTION_CXSMILES
|
O.[OH-].[Li+].[CH:4]1([C:7]2[C:8]([C:22]([O:24]C)=[O:23])=[CH:9][N:10]([C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[N:15]=[CH:14][CH:13]=3)[CH:11]=2)[CH2:6][CH2:5]1>O1CCCC1.O>[C:22]([C:8]1[C:7]([CH:4]2[CH2:6][CH2:5]2)=[CH:11][N:10]([C:12]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]=[CH:14][CH:13]=2)[CH:9]=1)([OH:24])=[O:23] |f:0.1.2|
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
4-cyclopropyl-3-methoxycarbonyl-1-(quinolin-4-yl)-1H-pyrrole
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1C(=CN(C1)C1=CC=NC2=CC=CC=C12)C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 26 hours at the reflux temperature of the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
triturated with 15 mL of 1 N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
After the solid residue has been filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried at a temperature in the region of 50° C. at atmospheric pressure, 1.05 g of 3-carboxy-4-cyclopropyl-1-(quinolin-4-yl)-1H-pyrrole
|
Reaction Time |
26 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CN(C=C1C1CC1)C1=CC=NC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |